PF-04957325 - 1305115-80-3

PF-04957325

Catalog Number: EVT-279200
CAS Number: 1305115-80-3
Molecular Formula: C14H15F3N8OS
Molecular Weight: 400.3842
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-04957325 is a novel highly potent and selective PDE8 inhibitor.
Overview

PF-04957325 is a selective inhibitor of phosphodiesterase 8, a member of the phosphodiesterase enzyme family that specifically hydrolyzes cyclic adenosine monophosphate. This compound has gained attention for its potential therapeutic applications due to its ability to modulate cAMP signaling pathways in various biological contexts. Phosphodiesterases, including phosphodiesterase 8, play crucial roles in regulating intracellular levels of cyclic nucleotides, which are vital for numerous physiological processes.

Source

PF-04957325 was developed by Pfizer Inc. as part of research aimed at exploring the functions of phosphodiesterase 8 in both in vitro and in vivo settings. The compound has been utilized extensively in scientific studies to elucidate the role of phosphodiesterase 8 in various cell types and physiological processes, particularly in immune response and steroidogenesis.

Classification

PF-04957325 belongs to the class of phosphodiesterase inhibitors, specifically targeting phosphodiesterase 8. This enzyme is categorized under the broader family of phosphodiesterases, which are classified into 11 families based on their structural and functional characteristics. Phosphodiesterase 8 is known for its high affinity for cyclic adenosine monophosphate and is primarily expressed in tissues such as the adrenal glands and testicular Leydig cells.

Synthesis Analysis

Methods

The synthesis of PF-04957325 involves several chemical reactions that typically begin with a suitable starting material that can be modified through various organic chemistry techniques. Although specific synthetic routes for PF-04957325 are proprietary, general methods for synthesizing phosphodiesterase inhibitors often include:

  1. Formation of Key Intermediates: Utilizing reactions such as amide coupling or alkylation to form key intermediates.
  2. Cyclization Reactions: Employing cyclization techniques to construct the bicyclic structure characteristic of many phosphodiesterase inhibitors.
  3. Purification: The final compound is purified using chromatographic techniques to ensure high purity suitable for biological testing.

Technical details regarding the exact synthetic pathway may be found in patent literature or proprietary research publications from Pfizer.

Molecular Structure Analysis

Structure

PF-04957325 features a complex molecular structure characterized by a bicyclic core that is essential for its inhibitory activity against phosphodiesterase 8. The precise molecular formula and structural details can be derived from chemical databases or scientific literature.

Data

The molecular weight of PF-04957325 is approximately 400 daltons, with specific structural motifs that confer selectivity towards phosphodiesterase 8 over other isoforms. The structure includes functional groups that facilitate binding to the active site of the enzyme, inhibiting its activity.

Chemical Reactions Analysis

Reactions

PF-04957325 undergoes specific chemical reactions when interacting with phosphodiesterase 8, primarily involving competitive inhibition where it binds to the active site of the enzyme. This binding prevents the hydrolysis of cyclic adenosine monophosphate, leading to increased intracellular concentrations of this important second messenger.

Technical Details

The inhibition mechanism can be quantitatively analyzed using kinetic studies that measure the rate of substrate hydrolysis in the presence and absence of PF-04957325. Such studies typically reveal an IC50 value (the concentration required to inhibit 50% of enzyme activity) that characterizes the potency of the inhibitor.

Mechanism of Action

Process

PF-04957325 exerts its effects by selectively inhibiting phosphodiesterase 8, which hydrolyzes cyclic adenosine monophosphate into inactive adenosine monophosphate. By blocking this enzymatic activity, PF-04957325 effectively increases cellular levels of cyclic adenosine monophosphate, enhancing signaling pathways associated with this molecule.

Data

Studies have shown that treatment with PF-04957325 leads to significant increases in cAMP-dependent signaling outcomes in various cell types, including T cells and Leydig cells. For instance, it has been demonstrated that inhibition leads to enhanced testosterone production in Leydig cells due to elevated cAMP levels .

Physical and Chemical Properties Analysis

Physical Properties

PF-04957325 is typically presented as a solid at room temperature with a specific melting point and solubility profile that can vary based on formulation. Its solubility in organic solvents makes it suitable for various biological assays.

Chemical Properties

The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile includes interactions typical for small organic molecules, such as hydrogen bonding and hydrophobic interactions with target proteins.

Relevant analyses often include spectroscopic methods (e.g., NMR, mass spectrometry) to confirm purity and structural integrity post-synthesis.

Applications

Scientific Uses

PF-04957325 has been utilized extensively in research settings to explore the role of phosphodiesterase 8 in various biological processes:

  1. Immune Response Modulation: Studies have shown that PF-04957325 can influence T cell interactions with endothelial cells without significant immunosuppression .
  2. Endocrine Function: It has been used to investigate steroidogenesis in Leydig cells, demonstrating its role in enhancing testosterone production through increased cAMP levels .
  3. Reproductive Biology: Research involving granulosa cells has indicated potential applications in ovarian stimulation protocols due to its effects on cAMP signaling .
Introduction to PF-04957325 and PDE8 Inhibition

Background on Phosphodiesterase-8 (PDE8) Isoforms

PDE8A vs. PDE8B: Structural and Functional Differentiation

The PDE8 family comprises two genetically distinct isoforms, PDE8A and PDE8B, which share ≈60% amino acid identity but exhibit divergent expression patterns and subcellular localization. Structurally, both contain a conserved catalytic domain but differ in their N-terminal regulatory regions. PDE8A features a PAS (Per-ARNT-Sim) domain implicated in protein-protein interactions, while PDE8B possesses a unique globular domain of unknown function [5] [8].

Functional differentiation is evidenced by their tissue distribution:

  • PDE8A: Enriched in T lymphocytes, testicular Leydig cells, cardiomyocytes, and airway smooth muscle. Localizes to mitochondria and plasma membrane lipid rafts, where it regulates integrin-mediated adhesion and steroidogenesis [5] [8] [10].
  • PDE8B: Predominantly expressed in adrenal fasciculata cells, thyroid, and brain regions (e.g., hippocampus). Governs glucocorticoid synthesis and stress responses [5] [3].

Table 1: Structural and Functional Properties of PDE8 Isoforms

PropertyPDE8APDE8B
Gene ChromosomeChromosome 15Chromosome 5
N-terminal DomainPAS domainGlobular domain
Km for cAMP~0.15 μM~0.15 μM
Primary TissuesT cells, Leydig cells, heart, lungAdrenal gland, thyroid, brain
Subcellular LocalizationMitochondria, lipid raftsCytosol, endoplasmic reticulum
Key FunctionsT cell adhesion, testosterone productionCortisol synthesis, neuroinflammation

Kinetic analyses reveal both isoforms hydrolyze cAMP with exceptionally high affinity (Km ≈ 150 nM), significantly lower than PDE4 (Km = 1–4 μM). This allows PDE8 to regulate basal cAMP concentrations in microdomains inaccessible to lower-affinity PDEs [5] [8].

Role of PDE8 in cAMP Signaling and Cellular Homeostasis

PDE8 enzymes maintain spatial and temporal control over cAMP gradients, preventing uncontrolled activation of cAMP effectors like protein kinase A (PKA) and exchange protein activated by cAMP (Epac). Key regulatory roles include:

  • Steroidogenesis: In adrenal and Leydig cells, PDE8B and PDE8A hydrolyze cAMP pools that activate PKA. PKA phosphorylates steroidogenic acute regulatory (StAR) protein and hormone-sensitive lipase (HSL), driving cholesterol transport for glucocorticoid/sex hormone synthesis [2] [5] [10]. Dual PDE8/PDE4 inhibition synergistically amplifies steroidogenesis, indicating cooperative microdomain regulation [2] [10].
  • T Cell Function: PDE8A sustains effector T (Teff) cell motility by suppressing cAMP-Epac/Rap1 signaling, which otherwise inactivates integrins (LFA-1, VLA-4). This enables endothelial adhesion under shear stress [7] [8] [9].
  • Neuronal Signaling: PDE8B modulates CREB phosphorylation and brain-derived neurotrophic factor (BDNF) expression in hippocampal neurons, impacting synaptic plasticity [3].
  • Compartmentalization: In human airway smooth muscle, PDE8A localizes to β2-adrenergic receptor (β2AR)-AC6 complexes in lipid rafts, selectively regulating β-agonist-induced bronchodilation without affecting prostaglandin E2 signaling [4].

Table 2: PDE8-Regulated cAMP Dynamics in Cellular Homeostasis

Cell/Tissue TypecAMP Signaling MicrodomainFunctional Outcome
Leydig/Adrenal CellsMitochondria-associated cAMPCholesterol transport → Steroidogenesis
CD4+ Teff CellsPlasma membrane (Raf-1 complex)Integrin activation → Adhesion/migration
Hippocampal NeuronsPKA/CREB-BDNF pathwaySynaptic plasticity, memory consolidation
Airway Smooth Muscleβ2AR-AC6 lipid raft compartmentCell proliferation, bronchodilation

PF-04957325 elevates basal cAMP by 2–3 fold in unstimulated cells, confirming PDE8’s role in tonic cAMP hydrolysis [4] [10].

Rationale for Targeting PDE8 in Neurological and Inflammatory Disorders

Neurological Disorders: Alzheimer’s Disease

PDE8 inhibition by PF-04957325 reverses Alzheimer’s disease (AD) pathology through multiple mechanisms:

  • Neuroinflammation: In amyloid-β oligomer (AβO)-treated BV2 microglia, PF-04957325 (150–600 nM) suppresses proinflammatory cytokines (TNF-α, IL-6, COX-2) and shifts microglia toward an anti-inflammatory phenotype [3].
  • cAMP/CREB/BDNF Pathway: AβO downregulates cAMP-PKA-CREB signaling, reducing BDNF expression. PF-04957325 restores this pathway, enhancing synaptic function in hippocampal neurons [3].
  • Amyloidogenesis: In APP/PS1 transgenic mice, chronic PF-04957325 treatment (0.1–1 mg/kg) reduces Aβ1–42 deposition by downregulating amyloid precursor protein (APP) and presenilin-1 (PS1) [3].Cognitive Outcomes: AD mice treated with PF-04957325 show improved performance in Y-maze, novel object recognition, and Morris water maze tests, correlating with reduced hippocampal PDE8B expression [3].

Inflammatory/Autoimmune Disorders

PDE8A is upregulated in activated Teff cells, making it a target for autoimmune conditions:

  • T Cell Migration: PF-04957325 (10–100 nM) inhibits VLA-4– and LFA-1–mediated adhesion of myelin-reactive CD4+ T cells to endothelial cells under shear flow, reducing CNS infiltration in experimental autoimmune encephalomyelitis (EAE) [6] [8] [9].
  • EAE Suppression: Subcutaneous PF-04957325 (10 mg/kg, 3x daily) reduces paralysis scores and CNS inflammatory lesions in EAE mice. This coincides with decreased Th1/Th17 cell accumulation and demyelination [6] [9].
  • Synergy with PDE4: Unlike PDE4 inhibitors (which suppress T cell proliferation), PF-04957325 selectively blocks adhesion without immunosuppression, offering a complementary mechanism [7].

Molecular Mechanism: PDE8A binds Raf-1 kinase, protecting it from PKA-mediated inactivation. PF-04957325 disrupts this complex, enabling cAMP/PKA to phosphorylate Raf-1 at Ser259, thereby inhibiting MAPK/ERK-driven motility [8] [10].

Table 3: Therapeutic Mechanisms of PF-04957325 in Disease Models

DisorderModelKey MechanismsOutcome
Alzheimer’s DiseaseAPP/PS1 mice↓ PDE8/cAMP/CREB, ↑ BDNF, ↓ Aβ plaquesCognitive improvement
Multiple SclerosisEAE mice↓ T cell adhesion via PDE8A-Raf-1 disruptionReduced CNS inflammation
Asthma/COPDHuman ASM cells↑ β2AR-AC6 cAMP, ↓ cell proliferationEnhanced bronchodilation
Adrenal InsufficiencyPDE8B KO mice↑ PKA, ↑ StAR/HSL phosphorylationHypersensitivity to ACTH

Steroidogenic Disorders

PDE8B ablation or inhibition potentiates steroidogenesis:

  • PDE8B−/− mice exhibit 2-fold higher urinary corticosterone and adrenal hypersensitivity to adrenocorticotropic hormone (ACTH) due to unrestrained PKA activity [5].
  • In Leydig cells, PF-04957325 synergizes with PDE4 inhibitors (e.g., rolipram) to amplify cAMP pulses, increasing StAR expression and testosterone synthesis by >300% [2] [10].

Properties

CAS Number

1305115-80-3

Product Name

PF-04957325

IUPAC Name

3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine

Molecular Formula

C14H15F3N8OS

Molecular Weight

400.3842

InChI

InChI=1S/C14H15F3N8OS/c15-14(16,17)13-20-11(18)10-12(21-13)25(23-22-10)6-8-5-24(2-3-26-8)7-9-19-1-4-27-9/h1,4,8H,2-3,5-7H2,(H2,18,20,21)/t8-/m1/s1

InChI Key

VNLPYEMGHGDRRZ-MRVPVSSYSA-N

SMILES

C1COC(CN1CC2=NC=CS2)CN3C4=NC(=NC(=C4N=N3)N)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

PF-04957325; PF 04957325; PF04957325

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.